molecular formula C9H8N2O2 B8381206 4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde

4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B8381206
M. Wt: 176.17 g/mol
InChI Key: TVCLTSNCZQGZMZ-UHFFFAOYSA-N
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Patent
US09096589B2

Procedure details

A glass vial was charged with 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde (567 mg, 3.0 mmol), furan-3-boronic acid (504 mg, 4.5 mmol), 1,2-dimetoxyethane (12 mL) and 1M sodium carbonate solution (4.5 mL). The slurry was deoxygenated by bubbling argon through then tetrakis(triphenylphosphine)palladium(0) (78 mg, 0.0675 mmol) was added and the vessel sealed and warmed to 120° C. and stirred at this temperature for 5 hours, then 110° C. for 12 hours. THF (45 mL) was added to the cooled mixture followed by brine (15 mL). The organic layer was separated and the aqueous extracted with EtOAc (2×50 mL). The combined extracts were dried over Na2SO4, filtered and the volatiles removed in vacuo. The residue was purified by column chromatography on silica gel (Gradient: n-heptane/EtOAc=3/1 to n-heptane/EtOAc=1/1) to yield the title compound (326 mg, 62%) as a yellow solid.
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
78 mg
Type
catalyst
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([CH:8]=[O:9])[N:5]([CH3:7])[CH:6]=1.[O:10]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11]1.COCCOC.C(=O)([O-])[O-].[Na+].[Na+]>[Cl-].[Na+].O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[O:10]1[CH:14]=[CH:13][C:12]([C:2]2[N:3]=[C:4]([CH:8]=[O:9])[N:5]([CH3:7])[CH:6]=2)=[CH:11]1 |f:3.4.5,6.7.8,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
567 mg
Type
reactant
Smiles
BrC=1N=C(N(C1)C)C=O
Name
Quantity
504 mg
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Name
Quantity
12 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
4.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
78 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The slurry was deoxygenated
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the vessel sealed
WAIT
Type
WAIT
Details
110° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (Gradient: n-heptane/EtOAc=3/1 to n-heptane/EtOAc=1/1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C=C(C=C1)C=1N=C(N(C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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